molecular formula C21H17ClN2O5S B420745 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE

3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE

Cat. No.: B420745
M. Wt: 444.9g/mol
InChI Key: QMMIVTRTELTFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C21H17ClN2O5S. This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-2-phenylethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate various biochemical pathways, making the compound useful in research related to enzyme function and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-(3-nitrophenyl)benzamide
  • 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-(4-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is unique due to the specific positioning of the nitro group on the benzamide moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects .

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9g/mol

IUPAC Name

3-(2-chloro-2-phenylethyl)sulfonyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C21H17ClN2O5S/c22-18(15-7-2-1-3-8-15)14-30(28,29)17-10-6-9-16(13-17)21(25)23-19-11-4-5-12-20(19)24(26)27/h1-13,18H,14H2,(H,23,25)

InChI Key

QMMIVTRTELTFQK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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